4-Phenyl-2-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 4-Phenyl-2-azaspiro[4.5]decane involves a three-component condensation reaction. This reaction typically includes 2,5-dialkylphenols, isobutyric aldehyde, and nitriles in the presence of concentrated sulfuric acid as a catalyst . Another method involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly involving halogens or other functional groups, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, difluoroalkylated derivatives can be obtained through copper-catalyzed difluoroalkylation .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-azaspiro[4
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its structural properties can be leveraged in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism by which 4-Phenyl-2-azaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as neuronal voltage-sensitive sodium channels. These interactions can modulate the activity of these channels, leading to potential therapeutic effects, particularly in the context of anticonvulsant activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has shown anticonvulsant activity and shares structural similarities with 4-Phenyl-2-azaspiro[4.5]decane.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential pharmacological applications.
Uniqueness
4-Phenyl-2-azaspiro[45]decane stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C15H21N |
---|---|
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
4-phenyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H21N/c1-3-7-13(8-4-1)14-11-16-12-15(14)9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
InChI-Schlüssel |
CSLOTMGMFCMSII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CNCC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.